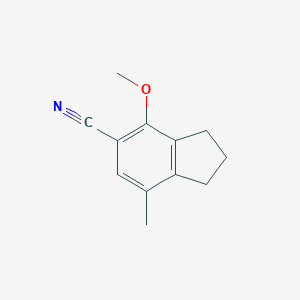

4-Methoxy-7-methylindane-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-7-methyl-2,3-dihydro-1H-indene-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-8-6-9(7-13)12(14-2)11-5-3-4-10(8)11/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWLMGGHQDIIQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1CCC2)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379335 | |

| Record name | 4-Methoxy-7-methylindane-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-10-4 | |

| Record name | 4-Methoxy-7-methylindane-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxy 7 Methylindane 5 Carbonitrile and Analogous Indane Carbonitriles

Retrosynthetic Analysis of 4-Methoxy-7-methylindane-5-carbonitrile Target Structure

A retrosynthetic analysis of this compound provides a logical framework for devising potential synthetic routes. The primary disconnection strategy involves breaking the bonds that form the five-membered ring, as this is often the most complex part of the synthesis.

The key disconnections for the indane core can be envisioned through the breaking of either the C-C bond alpha to the aromatic ring or the C-C bond beta to it. A common and effective approach is the intramolecular cyclization of a suitably substituted aromatic precursor. This leads to a retrosynthetic pathway where the indane ring is formed in a late stage of the synthesis.

For this compound, a logical retrosynthetic disconnection involves an intramolecular cyclization, such as a Friedel-Crafts reaction. This would entail disconnecting the C4-C7a bond or the C3a-C4 bond of the indane nucleus. This approach simplifies the target molecule into a more accessible acyclic precursor, typically a substituted propylbenzene derivative. The methoxy (B1213986), methyl, and carbonitrile groups on the aromatic ring would be introduced either before or after the cyclization, depending on their directing effects and stability under the reaction conditions.

| Target Molecule | Key Disconnection | Precursor Type | Relevant Synthetic Reaction |

| This compound | C4-C7a or C3a-C4 bond | Substituted propylbenzene | Intramolecular Cyclization (e.g., Friedel-Crafts) |

Direct and Stepwise Synthesis Approaches to this compound

Based on the retrosynthetic analysis, both direct and stepwise approaches can be conceptualized for the synthesis of this compound.

A direct approach might involve a one-pot reaction where multiple bonds are formed in a single synthetic operation. For instance, a tandem reaction involving a Michael addition followed by an intramolecular Heck cyclization could potentially construct the functionalized indane system efficiently. nih.govacs.org While highly efficient, developing such a direct route for a polysubstituted indane like the target molecule can be challenging due to issues of regioselectivity and catalyst compatibility with the various functional groups.

A stepwise approach offers greater control over the synthesis. This methodology would involve the sequential construction of the molecule. A plausible stepwise synthesis could begin with a suitably substituted benzene (B151609) derivative. The synthesis would proceed through the following key stages:

Introduction of the side chain: Alkylation or acylation of a substituted aromatic precursor to introduce a three-carbon chain.

Functional group manipulation: Modification of the side chain and introduction of the required substituents (methoxy, methyl, and carbonitrile) onto the aromatic ring. The order of these steps is crucial to manage the directing effects of the substituents.

Intramolecular cyclization: The final and key step would be the ring closure to form the indane core. This is typically achieved through methods discussed in the following sections, such as Friedel-Crafts reactions. nih.govnih.gov

Advanced Strategies for Indane Core Construction

The construction of the benzocyclopentane (indane) core is the cornerstone of any synthesis of indane derivatives. Several advanced and classical strategies have been developed for this purpose.

Intramolecular cyclization is one of the most powerful and widely used methods for constructing the indane ring system. This approach involves the formation of a carbon-carbon bond between an aromatic ring and a tethered side chain.

The intramolecular Friedel-Crafts reaction is a classic and robust method for the synthesis of indanones, which are versatile precursors to indanes. nih.govnih.govwikipedia.org This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides. nih.gov

Friedel-Crafts Acylation: The intramolecular acylation of a 3-arylpropionyl chloride or a 3-arylpropionic acid in the presence of a Lewis acid (e.g., AlCl₃) or a protic acid (e.g., polyphosphoric acid) yields an indanone. nih.govresearchgate.net The resulting ketone can then be reduced to the corresponding indane. The regioselectivity of the cyclization is governed by the electronic effects of the substituents on the aromatic ring.

Friedel-Crafts Alkylation: Intramolecular alkylation can also be employed, typically involving the cyclization of a 3-arylpropyl halide or alcohol under Lewis acid catalysis. However, this method is sometimes prone to rearrangements and may be less regioselective than acylation. wikipedia.org

| Reaction Type | Typical Precursor | Catalyst/Reagent | Product |

| Intramolecular Friedel-Crafts Acylation | 3-Arylpropionic acid/chloride | AlCl₃, PPA, NbCl₅ | 1-Indanone |

| Intramolecular Friedel-Crafts Alkylation | 3-Arylpropyl halide/alcohol | Lewis Acids (e.g., AlCl₃, Sc(OTf)₃) | Indane |

Modern synthetic chemistry has seen the emergence of powerful metal-catalyzed reactions for the construction of carbocyclic rings. Palladium-catalyzed reactions, in particular, have been extensively developed for the synthesis of indane derivatives. nih.govacs.orgresearchgate.net

One prominent example is the intramolecular Heck reaction. In this process, an aryl halide with a tethered alkene undergoes cyclization in the presence of a palladium catalyst to form the indane ring. nih.gov Tandem reactions, such as a phosphine-catalyzed Michael addition followed by a palladium-catalyzed Heck cyclization, allow for the efficient one-pot synthesis of densely functionalized indanes. nih.govacs.org These methods offer high yields and good stereoselectivity. nih.gov

Palladium-catalyzed three-component reactions of iodoarenes, norbornenes, and other reagents have also been developed to synthesize norbornane-fused indanes, showcasing the versatility of palladium catalysis in constructing complex indane structures. researchgate.net

| Catalyst System | Reaction Type | Key Features |

| Palladium(0)/Phosphine Ligand | Intramolecular Heck Cyclization | Forms C-C bond via cyclization of an aryl halide onto a tethered alkene. |

| Phosphine / Palladium | Tandem Michael-Heck Reaction | One-pot synthesis of highly functionalized indanes. nih.govacs.orgnih.gov |

| Palladium Acetate | Three-Component Annulation | Constructs complex fused indane systems. researchgate.net |

Acid-mediated ring closure reactions provide another avenue for the formation of the indane core. These reactions can proceed through various mechanisms, often involving the generation of a carbocationic intermediate that undergoes intramolecular electrophilic attack on the aromatic ring.

For example, the cyclization of certain unsaturated precursors can be promoted by strong acids. nih.gov The Nazarov cyclization, an acid-catalyzed electrocyclic ring closure of divinyl ketones, can also be adapted to produce indanone derivatives. Trifluoroacetic acid (TFA) is a commonly used acid for promoting such cyclizations. nih.gov Superacid-catalyzed intramolecular Friedel-Crafts acylation of 3-arylpropionic acids has also been reported as an improved method for synthesizing 1-indanones. nih.gov These acid-catalyzed methods are often advantageous due to their operational simplicity.

Radical-Mediated Cyclization Pathways

Radical cyclization reactions offer a powerful and versatile method for the construction of cyclic systems, including the indane core, under mild and neutral conditions. researchgate.net These reactions typically proceed through three main steps: selective generation of a radical, an intramolecular cyclization step, and a final step to quench the cyclized radical, yielding the stable product. researchgate.net

The formation of the five-membered ring of the indane system via radical cyclization generally proceeds through a 5-exo-trig pathway, which is kinetically favored according to Baldwin's rules. researchgate.netekb.eg The process is initiated by generating a radical on a side chain attached to an aromatic ring. This radical then attacks an unsaturated bond (e.g., an alkene or alkyne) positioned appropriately to form the five-membered ring.

Various methods can be employed to generate the initial radical. Transition metals such as manganese, copper, samarium, and iron can mediate these reactions. researchgate.net For instance, manganese(III) acetate is a common oxidant used to generate carbon-centered radicals from precursors like β-dicarbonyl compounds, which can then undergo cyclization. researchgate.net Another prevalent approach is the tin hydride method, where a radical initiator like azobisisobutyronitrile (AIBN) is used with a reagent such as tributyltin hydride (Bu₃SnH) to generate a radical from an alkyl halide precursor. researchgate.net More recently, methods utilizing visible-light photoredox catalysis have been developed, offering a metal-free and environmentally benign alternative for initiating radical cyclizations. nih.govyoutube.com

For the synthesis of substituted indanes, a precursor could be designed with an appropriate side chain containing a radical precursor (e.g., a halogen) and a radical acceptor (e.g., an alkene). Upon initiation, the aryl or benzylic radical would cyclize to form the indane ring. The resulting radical intermediate is then trapped to give the final product. The stereoselectivity of these cyclizations can be influenced by the structure of the transition state, with chair-like transition states often being favored for the formation of five-membered rings. researchgate.net While direct examples for this compound are not prevalent, the general principles are widely applied in the synthesis of functionalized indolines and 2,3-dihydrobenzofurans, which are structurally analogous to the indane system. nih.govyoutube.com

Electrophilic and Nucleophilic Aromatic Cyclization

The construction of the indane framework can also be achieved through intramolecular cyclization reactions involving either electrophilic or nucleophilic attack on the aromatic ring.

Electrophilic Aromatic Cyclization

In this approach, an intramolecular electrophilic aromatic substitution (SEAr) reaction forms the cyclopentane (B165970) ring. wikipedia.org This typically involves a precursor molecule that contains an aromatic ring and a side chain with a group that can generate a carbocation or other electrophilic species. The reaction is initiated by an acid catalyst, which promotes the formation of the electrophile. This electrophile is then attacked by the electron-rich aromatic ring to close the ring.

A common example is the Friedel-Crafts cyclialkylation, where a phenyl-substituted alkanol is treated with a strong acid (e.g., H₂SO₄, AlCl₃, or polyphosphoric acid) to generate a carbocation, which then cyclizes onto the aromatic ring. wikipedia.org The success of these reactions depends on the stability of the carbocation intermediate and the degree of activation of the aromatic ring. organic-chemistry.org For instance, the synthesis of functionalized indene and indane derivatives has been achieved through the intramolecular Friedel-Crafts reaction of Baylis-Hillman adducts. organic-chemistry.org The mechanism involves the formation of a cationic intermediate that is attacked by the aromatic ring to form the five-membered ring. wikipedia.org

Nucleophilic Aromatic Cyclization

Nucleophilic aromatic substitution (SNAr) is another pathway to form cyclic structures fused to an aromatic ring, although it is less common for the direct formation of the all-carbon indane skeleton. uwindsor.casemanticscholar.orgresearchgate.net This mechanism is favored when the aromatic ring is electron-deficient, typically activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group (e.g., a halide). uwindsor.caresearchgate.netresearchgate.net

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. uwindsor.caresearchgate.net The leaving group is then expelled, restoring the aromaticity of the ring. For cyclization, the nucleophile must be part of a side chain attached to the aromatic ring. While typically used for forming heterocyclic rings where the nucleophile is a heteroatom (O, N, S), intramolecular SNAr reactions with carbon nucleophiles can be used to synthesize carbocycles like indoles. rsc.org The formation of an indane ring would require a precursor with a side chain containing a carbanion or a stabilized carbon nucleophile, positioned to attack an activated aromatic ring.

Regioselective Introduction of Methoxy and Methyl Substituents

The specific placement of the methoxy and methyl groups on the indane framework is critical and is governed by the principles of electrophilic aromatic substitution and the directing effects of substituents already present on the aromatic ring.

Strategies for Site-Specific Methoxy Group Installation

The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. nih.govmdpi.com This directing effect is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediates formed during ortho and para attack.

Several strategies can be employed to introduce a methoxy group regioselectively:

Nucleophilic Aromatic Substitution: If a precursor with a good leaving group (e.g., a halide) is available at the desired position and the ring is sufficiently activated by electron-withdrawing groups, a methoxy group can be installed via SNAr using a methoxide source. nih.gov

Methoxylation of Phenols: A common method is the methylation of a corresponding phenol (a hydroxyl-substituted precursor). This is typically achieved using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

Directed Ortho-Metalation (DoM): A hydroxyl group or other directing metalating group (DMG) can be used to direct lithiation to the ortho position. The resulting aryllithium species can then be reacted with an electrophilic oxygen source, followed by methylation, to install the methoxy group.

Catalytic C-H Methoxylation: Modern methods involving palladium catalysis allow for the direct ortho-C–H methoxylation of aryl halides, providing a route to install the methoxy group next to a halogen, which can then be used in further transformations.

Controlled Methylation of the Indane Framework

The introduction of a methyl group onto the aromatic ring of the indane framework is typically achieved through electrophilic aromatic substitution, most commonly the Friedel-Crafts alkylation. The regioselectivity of this reaction is highly dependent on the directing effects of the substituents already on the ring.

Friedel-Crafts Alkylation: This reaction involves treating the aromatic substrate with a methylating agent, such as methyl chloride or methyl iodide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). If the indane ring already contains the methoxy group at position 4, its strong ortho-, para-directing effect would favor methylation at positions 5 and 3. To achieve methylation at the C-7 position, as required for the target molecule, the directing effects must be carefully controlled, or a different synthetic sequence must be employed. Steric hindrance can also play a role in directing the incoming electrophile.

Directed Ortho-Metalation (DoM): A powerful strategy for achieving high regioselectivity is Directed Ortho-Metalation. A directing metalating group (DMG) on the aromatic ring, such as a methoxy group, can coordinate to an organolithium reagent (e.g., n-butyllithium), directing deprotonation (lithiation) exclusively to the adjacent ortho position. The resulting aryllithium intermediate can then be quenched with an electrophilic methyl source, like methyl iodide, to install the methyl group precisely at the desired location. For an indane precursor with a methoxy group, DoM provides a reliable method to introduce a methyl group at the ortho position.

Catalytic C-H Methylation: Recent advances have led to the development of transition metal-catalyzed reactions that can directly methylate aromatic C-H bonds with high site-selectivity, often guided by a directing group on the substrate.

The table below summarizes some general approaches for methylation.

| Method | Methylating Agent | Catalyst/Reagent | Key Feature |

| Friedel-Crafts Alkylation | CH₃-X (X=Cl, Br, I) | Lewis Acid (e.g., AlCl₃) | Reactivity and regioselectivity are governed by existing substituents. |

| Directed Ortho-Metalation | CH₃I | 1. n-BuLi2. CH₃I | High regioselectivity ortho to a directing group (e.g., -OCH₃). |

| Catalytic C-H Methylation | Various | Transition Metal Catalyst | Direct functionalization of C-H bonds, often with high selectivity. |

Carbonitrile Group Installation and Derivatization

The carbonitrile (cyano) group is a versatile functional group in organic synthesis, serving as a precursor to amines, carboxylic acids, amides, and tetrazoles. Its installation onto an aromatic ring is a key step in the synthesis of many complex molecules.

Direct Cyano Functionalization of Aromatic or Benzylic Positions

Several methods exist for the introduction of a cyano group onto an aromatic ring. The choice of method often depends on the available starting material and the tolerance of other functional groups in the molecule.

Sandmeyer Reaction: This classic method involves the conversion of a primary aromatic amine (aniline derivative) into a diazonium salt, which is then treated with a copper(I) cyanide salt (CuCN) to yield the corresponding aryl nitrile. organic-chemistry.org The Sandmeyer reaction is a robust and widely used method for introducing a cyano group onto an aromatic ring.

Transition Metal-Catalyzed Cyanation: Palladium- and nickel-catalyzed cross-coupling reactions are modern, highly efficient methods for the cyanation of aryl halides (chlorides, bromides, iodides) or triflates. A variety of cyanide sources can be used, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and potassium ferrocyanide (K₄[Fe(CN)₆]), which is a less toxic alternative. These methods generally exhibit high functional group tolerance and provide good to excellent yields. wikipedia.org

Direct C-H Cyanation: Emerging techniques allow for the direct conversion of an aromatic C-H bond to a C-CN bond, avoiding the need for a pre-functionalized starting material like an amine or halide. Organic photoredox catalysis, for example, can be used to generate an arene radical cation, which is then trapped by a cyanide source like trimethylsilyl cyanide (TMSCN) to form the aryl nitrile. This method often shows high regioselectivity, for example, favoring the para-position on monosubstituted benzenes. Nickel-catalyzed methods have also been developed for the selective C-H cyanation via pre-functionalization with groups like thianthrenium salts.

The following table provides a comparison of common aromatic cyanation methods.

| Method | Starting Material | Key Reagents | Advantages |

| Sandmeyer Reaction | Aryl Amine | NaNO₂, H⁺; then CuCN | Well-established, reliable method. |

| Pd/Ni-Catalyzed Cross-Coupling | Aryl Halide/Triflate | Pd or Ni catalyst, ligand, cyanide source (e.g., Zn(CN)₂) | High yields, excellent functional group tolerance. wikipedia.org |

| Photoredox C-H Cyanation | Arene (C-H bond) | Photocatalyst, cyanide source (e.g., TMSCN), light | Direct functionalization, avoids pre-functionalization. |

Conversion from Precursor Functional Groups (e.g., amides, aldehydes, halides)

The conversion of existing functional groups on the indane ring system into a nitrile is a common and effective strategy. This approach leverages readily available starting materials and well-established chemical transformations.

From Amides: The dehydration of a primary amide, specifically 4-methoxy-7-methylindane-5-carboxamide, represents a direct route to the target nitrile. This transformation is typically achieved using a variety of dehydrating agents. Common reagents for this purpose include phosphorus pentoxide (P₄O₁₀), titanium tetrachloride (TiCl₄), and triflic anhydride. researchgate.net More modern and milder methods often employ catalytic systems. For instance, a catalytic Appel-type reaction using oxalyl chloride and triethylamine with a triphenylphosphine oxide catalyst can efficiently dehydrate primary amides to nitriles, often with short reaction times. researchgate.net Silane-based reagents have also emerged as effective for the silylative dehydration of primary amides, offering an operationally simple and benign alternative to harsher traditional methods. researchgate.net

From Aldehydes: An alternative pathway involves the conversion of 4-methoxy-7-methylindane-5-carbaldehyde into the corresponding nitrile. A prevalent one-pot method for this transformation is the reaction of the aldehyde with hydroxylamine to form an aldoxime intermediate, which is then dehydrated without isolation to yield the nitrile. researchgate.net Various reagents and catalysts can facilitate this dehydration step. For example, a deep eutectic solvent composed of choline chloride and urea can act as an efficient and environmentally friendly catalyst for this one-pot synthesis, accommodating a range of aromatic aldehydes. organic-chemistry.org Microwave-assisted synthesis has also been shown to be effective, significantly reducing reaction times. researchgate.neteurjchem.com

From Halides: The direct displacement of a halide, such as in 5-bromo-4-methoxy-7-methylindane, with a cyanide source is a fundamental approach for nitrile synthesis. This nucleophilic substitution reaction is typically performed using metal cyanides, such as copper(I) cyanide in a Rosenmund-von Braun reaction, or palladium-catalyzed cyanation reactions which are often more versatile and occur under milder conditions. A copper iodide/triphenylphosphine catalyzed system has been developed for the cyanation of aryl halides using formamide as a cyanide source, presenting a cyanide-free alternative. rsc.org

From Amino Groups via Sandmeyer Reaction: The Sandmeyer reaction provides a classic and reliable method for the conversion of an amino group into a nitrile. wikipedia.orgbyjus.comnih.govorganic-chemistry.orgmasterorganicchemistry.com This two-step process begins with the diazotization of an aromatic amine, such as 5-amino-4-methoxy-7-methylindane, using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide solution, which facilitates the replacement of the diazonium group with a nitrile group, releasing nitrogen gas. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org This method is particularly valuable for introducing the nitrile group in a regioselective manner when the corresponding amine is readily accessible.

Table 1: Synthetic Methods for Indane Carbonitriles via Functional Group Conversion

| Precursor Functional Group | Reagents and Conditions | Product |

|---|---|---|

| Amide | Dehydrating agent (e.g., P₄O₁₀, SOCl₂, (CF₃SO)₂O) | Nitrile |

Cyanomethylation Strategies for Indane Scaffolds

Cyanomethylation involves the introduction of a -CH₂CN group. While direct cyanomethylation of an aromatic ring can be challenging, related strategies can be employed to construct analogous structures on the indane scaffold.

Radical Cyanomethylation: Radical-based approaches offer a pathway to introduce cyanomethyl groups. For instance, photoredox catalysis has been utilized for the direct cyanomethylation of indoles, where a radical generated from bromoacetonitrile is coupled with the heterocyclic substrate. nih.gov While not directly demonstrated on an indane ring, the principles of radical C-H functionalization could potentially be adapted. A novel methodology for radical cyanomethylation has been described using a vinyl azide reagent that undergoes a cascade-fragmentation mechanism to deliver a cyanomethyl radical. researchgate.net

Palladium-Catalyzed Coupling Reactions: Palladium catalysis has been successfully applied to synthesize indanes with a cyanomethyl group at the C2 position. This method involves the coupling of 2-allylphenyl triflate derivatives with alkyl nitriles. nih.gov The use of specific palladium pre-catalysts, such as a BrettPhosPd(allyl)(Cl) complex, was found to be crucial for the success of these reactions. nih.gov Although this methodology targets the 2-position of the indane, it highlights the potential of transition metal-catalyzed cross-coupling reactions for forging carbon-carbon bonds to introduce cyano-containing moieties onto the indane framework.

Table 2: Cyanomethylation Strategies for Indane and Related Scaffolds

| Strategy | Reagents and Conditions | Target Position on Indane |

|---|---|---|

| Radical Cyanomethylation | Photoredox catalyst, bromoacetonitrile, light | Aromatic C-H (demonstrated on indoles) |

| Radical Cascade-Fragmentation | Vinyl azide reagent, radical initiator | C-H or other reactive sites |

| Pd-Catalyzed Alkene Difunctionalization | 2-allylphenyl triflate, alkyl nitrile, Pd catalyst | C2-position |

Chemical Transformations and Reactive Pathways of 4 Methoxy 7 Methylindane 5 Carbonitrile

Reactivity of the Carbonitrile Functional Group

The carbonitrile (or nitrile) group is a versatile functional group that can undergo several types of reactions. Its reactivity stems from the electrophilic nature of the carbon atom and the ability of the nitrogen atom to be protonated or coordinate to Lewis acids, which further enhances the electrophilicity of the carbon.

The carbon atom of the nitrile group in 4-methoxy-7-methylindane-5-carbonitrile is electrophilic and susceptible to attack by nucleophiles. libretexts.orgwikipedia.org This initial addition leads to the formation of an imine anion, which can then be protonated or undergo further reaction. A variety of nucleophiles, including organometallic reagents and enolates, can participate in these additions. For instance, reaction with Grignard reagents followed by aqueous workup would be expected to yield ketones. chemistrysteps.com

Table 1: Predicted Products of Nucleophilic Addition to this compound

| Nucleophile (Reagent) | Intermediate | Final Product (after hydrolysis) |

| Grignard Reagent (R-MgX) | Imine salt | Ketone |

| Organolithium Reagent (R-Li) | Imine salt | Ketone |

| Water (H₂O) | Imidic acid | Amide or Carboxylic acid |

This table represents predicted outcomes based on the general reactivity of aromatic nitriles.

The carbonitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce the nitrile to a primary amine. chemistrysteps.comlibretexts.org This transformation proceeds through the formation of an intermediate imine which is further reduced.

Conversely, the use of milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), allows for the partial reduction of the nitrile to an imine, which upon hydrolysis yields an aldehyde. wikipedia.orgchemistrysteps.com This selective reduction is a valuable synthetic tool for introducing a formyl group.

Table 2: Predicted Reduction Products of this compound

| Reducing Agent | Intermediate | Final Product |

| Lithium Aluminum Hydride (LiAlH₄) | Imine | Primary Amine |

| Diisobutylaluminium Hydride (DIBAL-H) | Imine | Aldehyde (after hydrolysis) |

| Catalytic Hydrogenation (e.g., Raney Ni, H₂) | Imine | Primary Amine |

This table outlines the expected products from the reduction of the nitrile functional group based on established methodologies.

The nitrile group of this compound can participate in cyclization reactions to form fused heterocyclic systems, particularly when a suitable reactive group is present at an adjacent position. numberanalytics.comlongdom.org While the indane structure itself is stable, reactions could be designed to introduce functionalities that would then react with the nitrile. For instance, introduction of an amino or a hydroxyl group ortho to the nitrile could lead to intramolecular cyclization to form fused pyrimidine (B1678525) or oxazole (B20620) rings, respectively. Such reactions are common in the synthesis of complex heterocyclic compounds. osti.govresearchgate.net

Transformations Involving the Methoxy-Substituted Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic attack by the electron-donating methoxy (B1213986) group. The methyl and the fused aliphatic ring also contribute to the electron density of the aromatic system.

The methoxy group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS). wikipedia.orgyoutube.com In this compound, the positions ortho and para to the methoxy group are already substituted. Therefore, electrophilic attack is predicted to occur at the remaining available position on the aromatic ring. The directing effects of the methyl and nitrile groups would also influence the regioselectivity of the substitution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commasterorganicchemistry.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Type of Reaction | Predicted Product |

| HNO₃/H₂SO₄ | Nitration | Nitro-substituted derivative |

| Br₂/FeBr₃ | Bromination | Bromo-substituted derivative |

| SO₃/H₂SO₄ | Sulfonation | Sulfonic acid derivative |

| R-Cl/AlCl₃ | Friedel-Crafts Alkylation | Alkyl-substituted derivative |

| R-COCl/AlCl₃ | Friedel-Crafts Acylation | Acyl-substituted derivative |

This table provides a summary of expected outcomes for electrophilic aromatic substitution reactions on the activated aromatic ring.

The methoxy group can be cleaved to yield the corresponding phenol. This demethylation is a common transformation for aryl methyl ethers and can be achieved using various reagents. researchgate.net Strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃) are effective for this purpose. wikipedia.orgrsc.org The resulting phenolic compound would offer a new site for further functionalization, such as etherification or esterification. Biocatalytic methods for demethylation have also been explored for various aryl methyl ethers. nih.gov

Table 4: Common Reagents for the Demethylation of Aryl Methyl Ethers

| Reagent | Reaction Conditions |

| Boron Tribromide (BBr₃) | Typically at low temperatures in an inert solvent |

| Hydrobromic Acid (HBr) | Often requires heating |

| Aluminum Chloride (AlCl₃) | Can be used with a nucleophilic scavenger |

| Pyridine Hydrochloride | High temperatures |

This table lists established reagents for the cleavage of the methoxy group, which are expected to be applicable to this compound.

Oxidation Reactions of Aromatic Moieties

The aromatic ring of this compound, being electron-rich due to the methoxy and methyl substituents, is susceptible to oxidation. However, the specific conditions of the reaction would determine the outcome, as the methoxy and methyl groups, as well as the aliphatic ring, can also be targets of oxidation.

One potential transformation is the oxidative demethylation of the methoxy group. This can be achieved using various reagents, such as strong acids like hydrobromic acid or Lewis acids like boron tribromide. A more direct oxidative approach could involve reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or nitric acid, which are known to oxidize electron-rich aromatic ethers. The reaction would likely proceed through a radical cation intermediate, leading to the formation of a p-quinone derivative after the loss of the methyl group and subsequent oxidation.

The methyl group attached to the aromatic ring can also be oxidized to a formyl or a carboxylic acid group. Reagents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) under appropriate conditions can effect this transformation. The selectivity of this oxidation in the presence of the sensitive methoxy group and the aliphatic ring would be a key challenge.

It is important to note that harsh oxidizing conditions could lead to the degradation of the indane skeleton or reactions involving the nitrile group. Therefore, milder and more selective oxidizing agents would be preferable to achieve specific transformations on the aromatic moiety.

Table 1: Potential Oxidation Reactions of the Aromatic Moiety

| Starting Material | Reagent/Conditions | Potential Product(s) | Notes |

|---|---|---|---|

| This compound | BBr3, CH2Cl2 | 4-Hydroxy-7-methylindane-5-carbonitrile | Selective demethylation of the methoxy group. |

| This compound | Ceric Ammonium Nitrate (CAN), CH3CN/H2O | 7-Methyl-5-carbonitrile-indane-4,6-dione | Oxidative demethylation and subsequent oxidation to a quinone. |

Chemical Modifications at the Indane Aliphatic Ring

The five-membered aliphatic ring of the indane scaffold offers further opportunities for chemical modification through functionalization of its C-H bonds or through transformations that alter the ring structure itself.

The benzylic C-H bonds of the cyclopentane (B165970) ring (at positions 1 and 3) are activated towards radical and oxidative reactions due to their proximity to the aromatic ring. Transition metal-catalyzed C-H activation presents a powerful strategy for the selective introduction of functional groups at these positions.

For instance, palladium-catalyzed C-H arylation or alkenylation could be employed to introduce new carbon-carbon bonds. This would typically involve a directing group, though in some systems, direct C-H activation is possible. Given the substitution pattern, C-H activation at the less sterically hindered position would be favored.

Radical-mediated reactions, such as benzylic bromination using N-bromosuccinimide (NBS) under photochemical or radical initiation conditions, could introduce a handle for further nucleophilic substitution reactions. This would allow for the introduction of a variety of functional groups, including hydroxyl, amino, and cyano groups, at the benzylic position.

The cyclopentane ring can undergo oxidative transformations leading to the introduction of carbonyl groups or even ring cleavage under harsh conditions. For example, oxidation with strong oxidizing agents like potassium permanganate or ruthenium tetroxide could potentially lead to the formation of an indanone derivative, with a ketone at one of the benzylic positions. Selective oxidation would be crucial to avoid over-oxidation or reaction at other sites of the molecule.

Conversely, reductive transformations of the indane ring are less common but could be envisaged under specific catalytic hydrogenation conditions. This might involve the saturation of the aromatic ring, leading to a bicyclic aliphatic system. However, such reactions would require high pressures and temperatures and would likely also reduce the nitrile group.

A more plausible reductive transformation would be the hydrogenolysis of a functional group previously introduced on the aliphatic ring via C-H activation. For example, a benzylic halide could be reduced to the corresponding alkane using a reducing agent like tributyltin hydride or through catalytic hydrogenation.

Table 2: Potential Modifications of the Indane Aliphatic Ring

| Reaction Type | Reagent/Conditions | Potential Product(s) |

|---|---|---|

| C-H Activation | Pd(OAc)2, ligand, oxidant, Ar-X | 1-Aryl-4-methoxy-7-methylindane-5-carbonitrile |

| Benzylic Bromination | NBS, light/AIBN | 1-Bromo-4-methoxy-7-methylindane-5-carbonitrile |

| Benzylic Oxidation | CrO3, H2SO4 | 4-Methoxy-7-methyl-5-cyanoindan-1-one |

| Ring Hydrogenation | H2, Rh/C, high pressure/temp | 4-Methoxy-7-methyl-decahydroindane-5-carbonitrile |

Advanced Spectroscopic and Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen and carbon atomic environments.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy would be utilized to identify the number of distinct proton environments, their chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J). This analysis would reveal the arrangement of protons on the indane and aromatic framework.

Expected ¹H NMR Data: A detailed analysis would provide specific chemical shifts and coupling patterns for the aromatic proton, the methoxy (B1213986) group protons, the methyl group protons, and the protons of the five-membered ring of the indane structure.

Interactive Data Table: Hypothetical ¹H NMR Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic-H | Data not available | Data not available | Data not available | 1H |

| Methoxy (O-CH₃) | Data not available | Singlet | N/A | 3H |

| Indane-CH₂ | Data not available | Data not available | Data not available | 2H |

| Indane-CH₂ | Data not available | Data not available | Data not available | 2H |

| Indane-CH₂ | Data not available | Data not available | Data not available | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy would be employed to delineate the carbon framework of the molecule. This technique identifies all unique carbon atoms, including quaternary carbons, which are not observable in ¹H NMR.

Expected ¹³C NMR Data: The spectrum would show distinct signals for each of the 12 carbon atoms in the molecule, including the aromatic carbons, the nitrile carbon, the methoxy carbon, the methyl carbon, and the carbons of the indane ring.

Interactive Data Table: Hypothetical ¹³C NMR Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Quaternary-C | Data not available |

| Aromatic Quaternary-C | Data not available |

| Aromatic Quaternary-C | Data not available |

| Aromatic Quaternary-C | Data not available |

| Aromatic CH | Data not available |

| Nitrile (C≡N) | Data not available |

| Methoxy (O-CH₃) | Data not available |

| Indane-CH₂ | Data not available |

| Indane-CH₂ | Data not available |

| Indane-CH₂ | Data not available |

| Methyl (Ar-CH₃) | Data not available |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to elucidate the complete connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the indane ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish direct one-bond correlations between protons and the carbon atoms they are attached to, aiding in the assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure, including the placement of the methoxy, methyl, and nitrile groups on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide information about the spatial proximity of protons, which can help to confirm the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS would be used to determine the exact mass of the molecular ion with high precision. This accurate mass measurement allows for the unambiguous confirmation of the molecular formula, C₁₂H₁₃NO.

Expected HRMS Data: The analysis would yield a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ or [M]⁺˙.

Interactive Data Table: Hypothetical HRMS Data

| Ion | Calculated Exact Mass | Observed Exact Mass |

|---|

Fragmentation Pattern Analysis for Structural Insights

By analyzing the fragmentation pattern of the molecular ion in the mass spectrum (often obtained through techniques like tandem MS/MS), valuable structural information can be deduced. The fragmentation pathways would be characteristic of the indane, methoxy, methyl, and nitrile functionalities.

Expected Fragmentation Insights: Analysis of the fragment ions would likely show losses of small neutral molecules such as CH₃•, CO, and HCN, which would be consistent with the proposed structure. The relative abundance of these fragment ions would provide further evidence for the connectivity of the molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information regarding the functional groups present in a molecule and its unique vibrational fingerprint.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. For 4-Methoxy-7-methylindane-5-carbonitrile, the FTIR spectrum is expected to exhibit several key absorption bands that confirm its molecular structure.

The presence of the nitrile (-C≡N) group would be indicated by a sharp and intense absorption band in the region of 2220-2260 cm⁻¹. The aromatic ring system would give rise to C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The methoxy (-OCH₃) group would be identified by its characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and a prominent C-O stretching band in the range of 1000-1300 cm⁻¹. The aliphatic portion of the indane ring would show C-H stretching vibrations just below 3000 cm⁻¹.

Table 1: Predicted FTIR Spectral Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

|---|---|---|

| Aromatic C-H | ~3050 | Stretching |

| Aliphatic C-H | ~2850-2960 | Stretching |

| Nitrile (C≡N) | ~2230 | Stretching |

| Aromatic C=C | ~1450-1600 | Stretching |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The nitrile group in this compound is expected to produce a strong and characteristic Raman signal in the 2200-2250 cm⁻¹ range. morressier.comresearchgate.netacs.org Aromatic ring vibrations would also be prominent in the Raman spectrum.

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly amplify the Raman signal of molecules adsorbed onto a nanostructured metal surface. While no specific SERS studies on this compound have been reported, this technique could be employed to obtain a more detailed vibrational fingerprint, especially at low concentrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorbance of UV or visible light. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the substituted benzene (B151609) ring, which acts as the primary chromophore. researchgate.netnist.gov

The electronic transitions are typically of the π → π* type. The substitution pattern on the aromatic ring, including the methoxy, methyl, and nitrile groups, will influence the position and intensity of the absorption maxima (λmax). Generally, substituted benzenes exhibit a primary absorption band around 200 nm and a secondary band around 260 nm. up.ac.za The presence of auxochromes like the methoxy group and the nitrile group is likely to cause a bathochromic (red) shift of these bands to longer wavelengths.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) | Chromophore |

|---|---|---|

| π → π* | ~220-250 | Substituted Benzene Ring |

X-ray Diffraction (XRD)

X-ray diffraction techniques are unparalleled for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction (SCXRD) would provide the definitive absolute structure of the molecule. wikipedia.org This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry. Furthermore, SCXRD would reveal the conformation of the five-membered indane ring and the orientation of the substituents on the aromatic ring. Analysis of the crystal packing would also provide information on intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the solid-state structure. researchgate.net

Other Characterization Techniques

While the outlined spectroscopic methods are central to the structural elucidation of this compound, other techniques would be employed in a comprehensive characterization. These would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to determine the connectivity of atoms and the chemical environment of each nucleus, and Mass Spectrometry (MS) to ascertain the molecular weight and fragmentation pattern of the compound.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When a sample is irradiated with a beam of X-rays, photoelectrons are emitted from the sample's surface. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. Each element has a characteristic set of binding energies, allowing for elemental identification.

For this compound (C₁₂H₁₃NO), an XPS survey scan would be expected to show peaks for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). High-resolution scans of these peaks would provide information about the chemical states.

Carbon (C 1s): The C 1s spectrum would be complex, with multiple peaks corresponding to the different types of carbon atoms in the molecule. These would include carbons in the methyl group (C-C, C-H), the indane ring (C-C, C-H), the carbon of the nitrile group (C≡N), and the carbon in the methoxy group (C-O).

Nitrogen (N 1s): The N 1s spectrum would be expected to show a single peak corresponding to the nitrogen atom in the nitrile functional group (-C≡N).

Oxygen (O 1s): The O 1s spectrum would likely exhibit a single peak from the oxygen atom in the methoxy group (-OCH₃).

Hypothetical XPS Data for this compound

| Element | Orbital | Expected Binding Energy (eV) | Corresponding Functional Group |

|---|---|---|---|

| Carbon | C 1s | ~284.8 | Aromatic/Aliphatic C-C, C-H |

| Carbon | C 1s | ~286.5 | C-O (Methoxy) |

| Carbon | C 1s | ~287.0 | C≡N (Nitrile) |

| Nitrogen | N 1s | ~399.0 | C≡N (Nitrile) |

Note: The binding energy values are approximate and can vary based on the specific chemical environment and instrument calibration.

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) for Solid Samples

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a technique used to obtain infrared spectra of solid samples with minimal preparation. ifpenergiesnouvelles.fr It is particularly useful for powders and rough-surfaced solids. ifpenergiesnouvelles.fr In DRIFTS, infrared radiation is directed onto the sample, and the diffusely scattered light is collected and analyzed. ifpenergiesnouvelles.fr The resulting spectrum provides information about the vibrational modes of the molecules within the sample, which correspond to specific functional groups.

For a solid sample of this compound, the DRIFTS spectrum would display characteristic absorption bands for its various functional groups.

C-H Stretching: Vibrations from the methyl and indane aliphatic C-H bonds would appear in the region of 2850-3000 cm⁻¹. Aromatic C-H stretching from the benzene ring portion would be observed at slightly higher wavenumbers, typically above 3000 cm⁻¹.

C≡N Stretching: The nitrile group has a very characteristic and strong absorption band. For aromatic nitriles, this peak is typically found in the 2220-2240 cm⁻¹ region. spectroscopyonline.com Its intensity is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond. spectroscopyonline.com

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring would produce peaks in the 1450-1600 cm⁻¹ range.

C-O Stretching: The C-O bond of the methoxy group would result in a strong absorption band, typically in the 1000-1300 cm⁻¹ region.

Hypothetical DRIFTS Data for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Corresponding Functional Group |

|---|---|---|

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 2850 - 2980 | C-H Stretch | Aliphatic (Indane and Methyl) |

| 2220 - 2240 | C≡N Stretch | Nitrile |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

Computational and Theoretical Investigations of 4 Methoxy 7 Methylindane 5 Carbonitrile

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in predicting a wide array of molecular properties, from the three-dimensional arrangement of atoms to the distribution of electrons and the energies of molecular orbitals. These computational methods allow for a detailed understanding of the intrinsic characteristics of 4-Methoxy-7-methylindane-5-carbonitrile.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations are employed to find the optimized geometry of this compound, which corresponds to the lowest energy arrangement of its atoms. These calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-O (methoxy) bond length | ~1.36 Å |

| C≡N (nitrile) bond length | ~1.15 Å |

| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |

| C-C (aliphatic) bond lengths | ~1.53 - 1.55 Å |

| C-O-C bond angle | ~118° |

Note: The values presented in this table are theoretical predictions based on DFT calculations of similar molecular structures and should be considered as approximations for this compound.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netyoutube.commalayajournal.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of a molecule. researchgate.netmalayajournal.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small HOMO-LUMO gap indicates that the molecule is more likely to be reactive. researchgate.net For this compound, the presence of both electron-donating and electron-withdrawing groups is expected to influence the energies of these frontier orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: These energy values are hypothetical and serve as illustrative examples based on typical FMO analyses of aromatic compounds with similar functional groups.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals within a molecule. researchgate.netnih.govjuniperpublishers.com It provides a localized picture of chemical bonding, which is more aligned with classical chemical intuition. juniperpublishers.com NBO analysis can quantify the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. researchgate.net

Computational vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically performed using DFT methods. The results of these calculations can be correlated with experimentally obtained spectroscopic data to confirm the structure of a synthesized compound. researchgate.netresearchgate.net

Each vibrational mode corresponds to a specific type of atomic motion, such as the stretching or bending of bonds. For this compound, characteristic vibrational frequencies would be expected for the C≡N stretch of the nitrile group, the C-O stretch of the methoxy (B1213986) group, the aromatic C-H stretches, and the aliphatic C-H stretches of the indane ring.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Nitrile (-CN) | C≡N Stretch | ~2230 |

| Methoxy (-OCH3) | C-O Stretch | ~1250 |

| Aromatic Ring | C-H Stretch | ~3050 - 3100 |

| Methyl (-CH3) | C-H Stretch | ~2870 - 2960 |

Note: These frequencies are approximate and based on known characteristic vibrational modes for these functional groups.

Reaction Mechanism Studies

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. This provides a detailed, step-by-step understanding of how a reaction proceeds.

Transition state analysis is a computational method used to locate the highest energy point along a reaction coordinate, known as the transition state. The structure and energy of the transition state are crucial for understanding the kinetics and mechanism of a reaction.

For the synthesis of this compound, key steps might include the formation of the indane ring system and the introduction of the methoxy and carbonitrile functional groups. Computational analysis of the transition states for these reactions would provide insights into the feasibility of different synthetic routes and the factors that control the reaction's outcome. For example, in a transformation step, such as the hydrolysis of the nitrile group, transition state analysis could elucidate the role of catalysts and solvent molecules in the reaction mechanism.

No Publicly Available Research Found on

Despite a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical studies detailing the chemical behavior and properties of this compound have been identified. This indicates a significant gap in the publicly accessible research landscape concerning the advanced computational analysis of this particular chemical compound.

The absence of such information prevents a detailed discussion on the application of computational chemistry to predict how this compound would behave in chemical reactions. Predicting regioselectivity involves determining the most likely position on a molecule where a chemical reaction will occur, while stereoselectivity prediction focuses on the spatial arrangement of the atoms in the product. These predictions are typically based on quantum mechanical calculations that model the electronic structure and energy of the molecule and potential transition states.

Similarly, conformational analysis through advanced simulation techniques like molecular dynamics is crucial for understanding the three-dimensional shapes a molecule can adopt and how these shapes influence its physical and chemical properties. Such studies involve simulating the movement of atoms and bonds over time, providing insights into the molecule's flexibility, stability, and potential interactions with other molecules.

While general methodologies for these computational and theoretical investigations are well-established in the field of chemistry, their specific application to this compound has not been documented in the accessible scientific literature. Therefore, a scientifically accurate and detailed article on these specific topics, as requested, cannot be generated at this time.

Synthesis and Chemical Studies of Derivatives and Analogues

Design Principles for Structural Variations of 4-Methoxy-7-methylindane-5-carbonitrile

The design of derivatives based on the this compound scaffold is guided by established principles of medicinal chemistry, primarily structure-activity relationship (SAR) studies. mdpi.comnih.gov The core concept of SAR is that the biological effect of a compound is determined by its chemical structure. youtube.com By systematically altering substituents on the indane ring, it is possible to fine-tune the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. mdpi.com These modifications can enhance potency, selectivity, and pharmacokinetic properties.

Key areas for structural variation on the this compound molecule include the methoxy (B1213986) group at the 4-position, the methyl group at the 7-position, and the aromatic ring itself.

The Methoxy Group: This group is a hydrogen bond acceptor and influences the electronic nature of the aromatic ring. Converting it to other alkoxy groups, a hydroxyl group, or removing it entirely (deoxygenation) can probe the importance of its electronic and steric contributions to molecular interactions.

The Methyl Group: Located at a benzylic position, this group can be functionalized to introduce new vectors for interaction or to alter the steric bulk in this region of the molecule. Its high reactivity at the benzylic position allows for a range of chemical transformations. chemistry.coach

The Aromatic Ring: The introduction of additional substituents onto the benzene (B151609) ring can further modulate the electronic landscape and provide additional points of interaction with biological targets. The positions for new substituents are dictated by the directing effects of the groups already present. wikipedia.org

Synthesis of Indane-5-carbonitrile Derivatives with Modified Substituents

The methoxy group at the 4-position is a prime target for modification. A common strategy involves its initial cleavage to the corresponding phenol, which serves as a versatile intermediate for further derivatization.

Demethylation to Phenol: Aryl methyl ethers can be efficiently demethylated to phenols using strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃), or by treatment with strong Brønsted acids such as 47% hydrobromic acid (HBr) at elevated temperatures. chem-station.comchemicalforums.com For the subject compound, treatment with BBr₃ in an inert solvent like dichloromethane would yield 4-hydroxy-7-methylindane-5-carbonitrile.

Alkylation: The resulting phenol can be alkylated under standard Williamson ether synthesis conditions. Reaction with an alkyl halide (e.g., ethyl iodide, propyl bromide) in the presence of a weak base such as potassium carbonate (K₂CO₃) would yield a homologous series of 4-alkoxy ethers. researchgate.net

Deoxygenation: Complete removal of the oxygen functionality can also be achieved from the phenolic intermediate. The phenol can be converted to a more reactive triflate ester, which can then be subjected to palladium-catalyzed reduction to afford the deoxygenated product, 7-methylindane-5-carbonitrile.

| Parent Compound | Reagent(s) | Product | Modification Type |

| This compound | 1. BBr₃2. H₂O | 4-Hydroxy-7-methylindane-5-carbonitrile | Demethylation |

| 4-Hydroxy-7-methylindane-5-carbonitrile | C₂H₅I, K₂CO₃ | 4-Ethoxy-7-methylindane-5-carbonitrile | O-Alkylation |

| 4-Hydroxy-7-methylindane-5-carbonitrile | 1. Tf₂O, Pyridine2. Pd catalyst, H₂ | 7-Methylindane-5-carbonitrile | Deoxygenation |

The methyl group at the 7-position is benzylic, making its C-H bonds weaker and more susceptible to chemical transformation than typical alkyl C-H bonds. libretexts.org

Oxidation: The benzylic methyl group can be selectively oxidized to introduce oxygen-containing functional groups. Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions can convert the methyl group directly to a carboxylic acid, yielding 4-methoxy-5-cyanoindane-7-carboxylic acid. masterorganicchemistry.comchemistrysteps.com Milder or more controlled oxidation methods can yield the corresponding aldehyde (4-methoxy-5-cyanoindane-7-carbaldehyde) or alcohol. mdpi.comacs.org

Halogenation: Radical halogenation occurs selectively at the benzylic position. youtube.com Using N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) is a standard method for introducing a bromine atom, resulting in the formation of 7-(bromomethyl)-4-methoxyindane-5-carbonitrile. chemistrysteps.com This bromide is a versatile intermediate for further nucleophilic substitution reactions.

| Parent Compound | Reagent(s) | Product | Modification Type |

| This compound | KMnO₄, heat | 4-Methoxy-5-cyanoindane-7-carboxylic acid | Oxidation |

| This compound | NBS, AIBN | 7-(Bromomethyl)-4-methoxyindane-5-carbonitrile | Halogenation |

The introduction of new substituents onto the aromatic ring is governed by the principles of electrophilic aromatic substitution (EAS). masterorganicchemistry.com The regiochemical outcome is determined by the directing effects of the existing substituents. The 4-methoxy group is a strongly activating ortho, para-director, while the 7-methyl and the fused alkyl ring are weakly activating ortho, para-directors. Conversely, the 5-carbonitrile group is a deactivating meta-director.

In the case of this compound, the positions ortho and para to the powerful methoxy director are C5 (blocked by the cyano group) and C3 (part of the fused ring). The only available position on the aromatic ring is C6. This position is ortho to the methyl group and meta to both the methoxy and cyano groups. The combined directing effects make substitution at C6 challenging, but possible under forcing conditions. Standard EAS reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) could be employed to introduce a nitro or bromo group at the C6 position. byjus.commasterorganicchemistry.com

| Parent Compound | Reagent(s) | Product | Modification Type |

| This compound | HNO₃, H₂SO₄ | 4-Methoxy-7-methyl-6-nitroindane-5-carbonitrile | Nitration |

| This compound | Br₂, FeBr₃ | 6-Bromo-4-methoxy-7-methylindane-5-carbonitrile | Bromination |

Synthesis of Related Indane Scaffolds

Transforming the indane core into indanone or indane-1,3-dione scaffolds introduces carbonyl functionalities that can act as hydrogen bond acceptors and provide new points for chemical elaboration.

Indanone Analogues: A 1-indanone analogue can be synthesized via an intramolecular Friedel-Crafts acylation. beilstein-journals.org A plausible synthetic precursor, 3-(4-methoxy-7-methyl-5-cyanophenyl)propanoic acid, could be cyclized in the presence of a strong acid (e.g., polyphosphoric acid) to yield 4-methoxy-7-methyl-1-oxoindane-5-carbonitrile.

Indane-1,3-dione Analogues: The synthesis of indane-1,3-diones typically involves the condensation of a suitably substituted diethyl phthalate with ethyl acetate in the presence of a strong base like sodium ethoxide. nih.govresearchgate.net To generate the desired analogue, one would require diethyl 3-methoxy-6-methyl-4-cyanophthalate as a starting material. The subsequent cyclization, hydrolysis, and decarboxylation would yield 4-methoxy-7-methyl-1,3-dioxoindane-5-carbonitrile.

| Target Analogue Scaffold | Key Synthetic Strategy | Plausible Product |

| 1-Indanone | Intramolecular Friedel-Crafts Acylation | 4-Methoxy-7-methyl-1-oxoindane-5-carbonitrile |

| Indane-1,3-dione | Diethyl Phthalate / Ethyl Acetate Condensation | 4-Methoxy-7-methyl-1,3-dioxoindane-5-carbonitrile |

Cyanomethyl Indanes

There is no specific literature detailing the synthesis of cyanomethyl indanes directly from this compound. However, general synthetic routes to cyanomethyl indane derivatives have been developed. One such method involves the palladium-catalyzed coupling reaction between 2-allylphenyl triflate derivatives and alkyl nitriles. Current time information in मंडी डिवीजन, IN.nih.govnih.gov This approach constructs the indane ring system and incorporates the cyanomethyl group in a single transformation.

The utility of cyanomethyl indanes is recognized in their role as intermediates for bioactive compounds, as the nitrile group can be readily converted to amines or carboxylic acid derivatives. nih.gov Other established methods for synthesizing 2-cyanomethyl indane derivatives include polar, free-radical, or metal-catalyzed additions to indene, as well as SN2 reactions involving 2-bromoindanes. nih.gov

A summary of a representative palladium-catalyzed synthesis of 2-cyanomethyl indanes is presented below:

| Reactants | Catalyst System | Product |

| 2-Allylphenyl triflate derivatives | BrettPhosPd(allyl)(Cl) | 2-Cyanomethyl indane derivatives |

| Alkyl nitriles |

Trifluoromethylated Indanes

Direct trifluoromethylation of this compound has not been documented in the available scientific literature. The synthesis of trifluoromethylated indanes is generally approached through two main strategies: the construction of the indane system from trifluoromethyl-containing precursors or the introduction of a trifluoromethyl group to a pre-existing indane scaffold. mdpi.com

Methods for constructing the trifluoromethylindane core include:

Acid-mediated Friedel–Crafts cyclization of aromatic substrates with trifluoromethyl substituents. mdpi.com

Transition metal-catalyzed [3+2] annulation. mdpi.com

Free-radical transformations. mdpi.com

Alternatively, the trifluoromethylation of an existing indane core can be achieved using various reagents, such as the Ruppert–Prakash reagent (CF3SiMe3) or Togni reagents. mdpi.com For instance, 1-trifluoromethyl-indan-1-ol can be synthesized from indan-1-one using CF3SiMe3 and a fluoride catalyst. mdpi.com These synthetic procedures can exhibit high regio- and stereoselectivity. mdpi.com

Stereochemical Control and Asymmetric Synthesis in Derivative Preparation

There is no specific information regarding stereochemical control or asymmetric synthesis in the preparation of derivatives from this compound. However, the broader field of indane synthesis has seen significant advancements in controlling stereochemistry.

The development of chiral indane-based ligands has been instrumental in asymmetric catalysis. acs.org These catalysts are often derived from the privileged chiral indane scaffold and can be tailored to provide specific steric and electronic environments for a variety of chemical transformations. acs.org

Enantioselective synthesis of indane derivatives with quaternary stereocenters has been achieved through methods such as the Corey–Bakshi–Shibata (CBS) reduction of indanone derivatives followed by diastereospecific C-H functionalization. Asymmetric synthesis of highly substituted β-lactones has also been explored through oxidative carbene catalysis, demonstrating the versatility of modern synthetic methods in creating complex chiral molecules. semanticscholar.org Additionally, indane-based chiral aryl chalcogenide catalysts have been developed for asymmetric electrophilic reactions. acs.org

Advanced Applications in Chemical Sciences

Role as a Key Synthetic Intermediate and Building Block

The chemical architecture of 4-Methoxy-7-methylindane-5-carbonitrile, featuring a reactive nitrile group and a functionalized aromatic ring, makes it a valuable intermediate for the construction of more elaborate molecular structures. Organic building blocks are fundamental components in the synthesis of complex organic molecules, serving as the basic units from which larger and more intricate structures are constructed. cymitquimica.com

Precursor in the Synthesis of Complex Organic Molecules

The indane carbonitrile framework is a recognized precursor in the synthesis of biologically active compounds. For instance, related compounds such as 2-(3,4-Dimethoxyphenyl)indane-2-carbonitrile serve as key intermediates in the synthesis of isoquinoline (B145761) alkaloids, a class of natural products known for their diverse pharmacological activities, including antitumor and antimicrobial properties. smolecule.com This precedent suggests that this compound could similarly be employed as a starting material for the synthesis of novel, complex heterocyclic systems with potential therapeutic applications. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or ketones, providing a handle for further molecular elaboration.

Utility in Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient route to molecular complexity. The functional groups present in this compound make it a plausible candidate for participation in such reactions. The nitrile group, for example, is a common participant in MCRs for the synthesis of heterocyclic libraries.

Domino processes, or cascade reactions, involve a sequence of intramolecular reactions triggered by a single event, leading to a significant increase in molecular complexity in a single step. The rigid indane scaffold can provide a platform for designing stereoselective domino reactions. While specific examples involving this compound are not yet documented, the development of cascade reactions for the construction of fused or zwitterionic indanes from tetraynes highlights the potential of the indane core to facilitate complex transformations. rsc.org

Potential in Materials Chemistry

Indane derivatives have garnered considerable interest in the field of materials science due to their unique electronic and photophysical properties. The rigid and non-planar structure of the indane scaffold can be advantageous in designing materials for organic electronics and photonics.

Scaffold for Organic Electronic and Optoelectronic Materials

Derivatives of indane are being explored for their use in organic electronics, particularly as hole transport materials (HTMs) or electron blocking materials (EBMs) in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). google.comgoogle.com The indane-1,3-dione scaffold, a close structural relative, is a versatile building block for creating "push-pull" chromophores with applications in non-linear optics and organic electronics. mdpi.comnih.gov These molecules possess donor and acceptor groups connected by a conjugated system, leading to intramolecular charge transfer, which is crucial for their optoelectronic properties. The electronic properties of this compound, with its electron-donating methoxy (B1213986) group and electron-withdrawing nitrile group, suggest its potential as a scaffold for similar push-pull systems.

Table 1: Potential Applications of Indane Scaffolds in Organic Electronics

| Application Area | Role of Indane Scaffold | Potential Advantage |

| Organic Light-Emitting Diodes (OLEDs) | Hole Transport Material (HTM), Electron Blocking Material (EBM) | Enhanced device stability and efficiency due to rigid structure. |

| Organic Photovoltaics (OPVs) | Component of donor or acceptor materials | Tunable electronic properties through substitution. |

| Non-Linear Optics (NLO) | Core of push-pull chromophores | High hyperpolarizability due to intramolecular charge transfer. |

Application in Photopolymerization and Optical Sensing

The indane-1,3-dione structure has been utilized in the design of dyes for photopolymerization processes. mdpi.comnih.gov Push-pull dyes based on indane structures can have their absorption spectra easily tuned, which is beneficial for photoinitiation. rsc.org Furthermore, the inherent fluorescence of some indane derivatives makes them suitable candidates for the development of optical sensors. smolecule.com The specific substitution pattern of this compound could lead to unique photophysical properties, making it a target for investigation in these areas. The use of indane compounds in liquid-crystal media for displays also points to their broader applications in optical technologies. google.comgoogleapis.comgoogleapis.com

Ligand Design and Catalysis

The rigid, chiral nature of the indane scaffold has made it a "privileged structure" in the design of ligands for asymmetric catalysis. acs.org Chiral indane derivatives have been successfully employed as ligands in a variety of metal-catalyzed reactions, leading to high enantioselectivities.

While this compound itself is not chiral, it can serve as a precursor for the synthesis of chiral indane-based ligands. The functional groups on the molecule provide handles for the introduction of chirality and coordinating moieties. For example, the development of C1-symmetric chiral (P,N) ligands derived from a binepine scaffold for the Pd-catalyzed alpha-arylation of aldehydes to access indane derivatives with a well-defined quaternary stereocenter demonstrates the utility of the indane framework in creating highly effective and selective catalysts. nih.gov The indane scaffold has also been a key element in the development of ligands for iron-catalyzed nitrene transfer reactions. acs.org

Table 2: Examples of Indane Scaffolds in Catalysis

| Catalyst System | Reaction Type | Role of Indane Scaffold |

| Palladium/(P,N)-Ligand | Asymmetric α-arylation | Provides a rigid chiral backbone for the ligand. |

| Iridium/Chiral Diene | Enantioselective [3+2] Annulation | Forms part of the chiral ligand directing stereochemistry. rsc.org |

| Iron/PyBOX Ligand | Asymmetric Nitrene Transfer | The rigid indane moiety is key to reactivity and enantioselectivity. acs.org |